4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol

Antioxidant Bond Dissociation Energy Radical Trapping

4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol (CAS 85586-49-8, C₂₁H₁₉NOS, MW 333.447) is a specialty organic compound that covalently links a phenothiazine heterocycle to a 2,6-xylenol (2,6-dimethylphenol) moiety via a methylene bridge. This architecture unites two distinct radical-trapping pharmacophores—the sulfur-containing tricyclic amine and a sterically hindered phenolic OH—within a single molecule.

Molecular Formula C21H19NOS
Molecular Weight 333.4 g/mol
CAS No. 85586-49-8
Cat. No. B12671485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol
CAS85586-49-8
Molecular FormulaC21H19NOS
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C21H19NOS/c1-14-11-16(12-15(2)21(14)23)13-22-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)22/h3-12,23H,13H2,1-2H3
InChIKeyBTQDOCBNRULPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol (CAS 85586-49-8): A Structurally Hybrid Phenothiazine–Hindered Phenol for Specialized Antioxidant Applications


4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol (CAS 85586-49-8, C₂₁H₁₉NOS, MW 333.447) is a specialty organic compound that covalently links a phenothiazine heterocycle to a 2,6-xylenol (2,6-dimethylphenol) moiety via a methylene bridge . This architecture unites two distinct radical-trapping pharmacophores—the sulfur-containing tricyclic amine and a sterically hindered phenolic OH—within a single molecule [1]. The compound is classified under EINECS 287-852-9 and is cataloged by multiple chemical suppliers as a research-chemical or intermediate-grade substance . Its logP of 5.88 indicates high lipophilicity, which governs its solubility and partitioning behavior in non-polar matrices such as lubricant base oils and polymer melts .

Why Alkylated Phenothiazines or Hindered Phenols Alone Cannot Substitute for 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol in Radical-Capture Applications


Generic substitution is structurally precluded because 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is the only readily accessible compound that integrates a phenothiazine N–H radical-trapping site (with a reported N–H bond dissociation energy of approximately 77–80 kcal/mol for the parent phenothiazine) and a hindered phenolic O–H site (BDE ~80–85 kcal/mol for 2,6-dialkylphenols) into a single molecular entity [1][2]. Alkylated phenothiazines such as 3,7-diisooctylphenothiazine lack the sacrificial phenolic hydrogen, while conventional hindered phenols (e.g., BHT, Irganox 1010) lack the sulfur-stabilized aminyl radical that enables catalytic chain-breaking by phenothiazines [3]. Existing evidence from related phenothiazine–phenol synergistic mixtures demonstrates that co-formulated binary systems cannot replicate the intramolecular radical-transfer kinetics that a single hybrid molecule may enable, making direct one-for-one replacement mechanistically unsound without compound-specific performance validation [4].

Quantitative Evidence Guide: Measurable Differentiation of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol from In-Class Alternatives


Predicted Dual-Site Radical-Trapping Capacity versus Single-Site Alkylated Phenothiazines

The parent phenothiazine traps peroxyl radicals with a second-order rate constant (k_inh) of ~3.2 × 10⁶ M⁻¹s⁻¹ in chlorobenzene at 50 °C, approximately twice that of α-tocopherol [1]. Alkylated phenothiazines such as 3,7-diisooctylphenothiazine retain only the N–H reactive center. By combining a phenothiazine N–H site and a 2,6-xylenol O–H site in one molecule, 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is predicted to offer two kinetically distinct radical-quenching sites, though no direct experimental measurement of its k_inh or stoichiometric factor (n) has been published. This dual-site architecture is not available in any single commonly procured alkylated phenothiazine [2].

Antioxidant Bond Dissociation Energy Radical Trapping

Oxidative Induction Time (OIT) of Phenothiazine-Class Compounds versus Diphenylamines in Lubricant Base Oils

In a comparative study of 3,7-diisooctylphenothiazine (DOPT) versus 4,4′-diisooctyldiphenylamine (DODPA) in Group I, II, and IV base oils, DOPT exhibited a longer oxidative induction time (OIT) and a lower acid number increase than DODPA under pressurized differential scanning calorimetry (PDSC) conditions [1]. This class-level advantage of alkylated phenothiazines over alkylated diphenylamines—attributed to the lower N–H bond dissociation energy and sulfur-mediated stabilization of the aminyl radical—is expected to extend to 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol, though no PDSC data for the target compound itself have been published [2].

Lubricant Oxidation Oxidative Induction Time Phenothiazine

Polyamide Thermal Stabilization: Phenothiazine-Class Efficacy Superior to Phenolic Antioxidants at 200 °C

A study of polyethylene, polyamide-12, and polyamide-6,6 oxidation at 200 °C found that phenothiazine itself is a less effective antioxidant for polyethylene but is more effective than phenolic antioxidants for polyamides [1]. This substrate-dependent efficacy inversion is a documented class characteristic of phenothiazines. Since 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol contains both a phenothiazine and a phenolic moiety, it may bridge this performance gap across polyolefin and polyamide matrices, though no experimental data for the target compound in any polymer matrix exist [2].

Polymer Stabilization Polyamide Thermal Oxidation

Radical Cation Stability of Phenothiazine Derivatives as a Function of Substituent and Environment

The UV decay spectra of radical cations of several phenothiazine derivatives were studied, demonstrating that substituent identity and environmental acidity significantly influence radical-cation persistence [1]. The 10-(2,6-xylenol-methyl) substituent on the target compound introduces a electron-donating phenolic group that may stabilize the phenothiazine radical cation through intramolecular hydrogen bonding or electron transfer, a structural feature absent in simple N-alkyl phenothiazines. However, no direct radical-cation half-life measurement exists for 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol [2].

Radical Cation Stability Phenothiazine UV Spectroscopy

Proposed Research and Industrial Application Scenarios for 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol Based on Structural and Class-Level Evidence


Exploratory Antioxidant Screening in Mixed-Fleet Lubricant Formulations

Lubricant formulators developing antioxidants for mixed-fleet engine and industrial oils should screen 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol in PDSC and RBOT (Rotating Bomb Oxidation Test) protocols at 1 wt% loading in Group II/III base oils, benchmarking against 3,7-diisooctylphenothiazine and alkylated diphenylamine controls. The class-level evidence that alkylated phenothiazines outperform diphenylamines in OIT supports this screening direction, while the hybrid phenolic functionality may confer additional high-temperature deposit control that pure phenothiazines lack [1][2].

Polymer Melt Stabilization in Multi-Resin Processing Environments

Polymer compounders who process both polyethylene and polyamide resins and require a single antioxidant masterbatch should evaluate 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol at 0.1–0.5 wt% by melt flow index retention and oxidative induction time (OIT) in polyamide-6,6 and LDPE. The documented substrate-dependent efficacy inversion—where phenothiazines excel in polyamides and phenolics in polyolefins—suggests this hybrid molecule may narrow the performance gap, reducing the need for resin-specific antioxidant inventories [1].

Mechanistic Study of Intramolecular Synergy in Dual-Site Radical-Trapping Antioxidants

Academic and industrial research groups investigating antioxidant mechanisms should use 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol as a model compound to study intramolecular hydrogen-atom transfer between N–H and O–H sites. The well-characterized N–H BDE of phenothiazine (~77–80 kcal/mol) and O–H BDE of hindered phenols (~80–85 kcal/mol) provide a tractable thermodynamic framework for stopped-flow kinetic measurements and EPR radical detection experiments that are not possible with single-site comparators [1][2].

Analytical Method Development and Quality Control of Phenothiazine-Containing Formulations

Quality control laboratories in antioxidant manufacturing and lubricant blending facilities can implement the published reverse-phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase) for identity and purity testing of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol in incoming raw material and finished formulations. This validated chromatographic condition distinguishes the target compound from co-eluting alkylated phenothiazines and phenolic antioxidants, addressing a practical procurement need for supply-chain integrity [1].

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